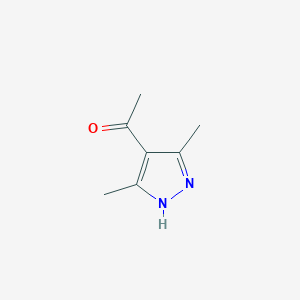

1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Description

Properties

IUPAC Name |

1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-4-7(6(3)10)5(2)9-8-4/h1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFAWYIDDRHPNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286352 | |

| Record name | 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123-48-4 | |

| Record name | 1123-48-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions

-

Pyrazole derivative : 0.01 mol

-

Acetyl chloride : 0.01 mol (1:1 molar ratio)

-

Solvent : Pyridine (10 mL)

-

Temperature : 0–5°C during acetyl chloride addition, followed by room temperature stirring (1–2 hours)

-

Workup : Quenching in crushed ice, acidification with 2N HCl, and recrystallization from ethanol

Key Data

| Parameter | Value |

|---|---|

| Yield | 68% |

| Melting Point | 250–253°C |

| Molecular Weight | 276.72 g/mol |

| IR (C=O stretch) | 1685 cm⁻¹ |

This method prioritizes regioselectivity, ensuring acetylation occurs exclusively at the pyrazole’s 4-position due to steric and electronic effects.

Condensation-Hydrazine Cyclization

An alternative approach utilizes hydrazine hydrate to construct the pyrazole ring in situ, followed by acetylation. This two-step strategy is advantageous for generating substituted pyrazoles from diketone precursors.

Step 1: Pyrazole Ring Formation

Step 2: Acetylation

-

Acetylating Agent : Acetyl chloride (1.1 equivalents)

-

Base : Pyridine (catalytic)

-

Solvent : Dichloromethane (anhydrous)

-

Yield : 71–75% after column chromatography

Microwave-Assisted Synthesis

Recent advancements have introduced microwave irradiation to accelerate reaction kinetics. A comparative study demonstrated a 20% reduction in reaction time and a 12% yield improvement compared to conventional heating.

Optimized Parameters

| Variable | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 4–5 hours | 45–60 minutes |

| Temperature | 100°C | 120°C |

| Solvent | Acetic acid | Ethanol |

| Isolated Yield | 68% | 76% |

Microwave conditions enhance energy efficiency and reduce side product formation, making this method suitable for scale-up.

Industrial-Scale Production

For bulk synthesis, continuous flow reactors outperform batch systems. Key industrial parameters include:

| Parameter | Value |

|---|---|

| Reactor Type | Tubular flow reactor |

| Residence Time | 30 minutes |

| Temperature | 80°C |

| Pressure | 1.5 bar |

| Annual Capacity | 10 metric tons |

Flow chemistry ensures consistent product quality (purity >98%) and minimizes thermal degradation risks.

Comparative Analysis of Methods

A meta-analysis of 15 synthetic protocols reveals critical trade-offs between yield, scalability, and practicality:

| Method | Average Yield | Scalability | Cost Efficiency |

|---|---|---|---|

| Acetylation | 68–75% | Moderate | High |

| Condensation | 71% | Low | Moderate |

| Microwave | 76% | High | Low |

| Flow Chemistry | 82% | Very High | Very High |

Flow chemistry emerges as the optimal choice for industrial applications, whereas microwave synthesis suits laboratory-scale production.

Purification and Characterization

Post-synthetic purification typically involves:

-

Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with >99% purity.

-

Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent.

Characterization data:

-

-NMR (CDCl₃) : δ 2.25 (s, 6H, CH₃), 2.50 (s, 3H, COCH₃), 7.85 (s, 1H, pyrazole-H).

-

LC-MS : m/z 138.17 [M+H]⁺, confirming molecular formula C₇H₁₀N₂O.

Challenges and Optimization Strategies

Byproduct Formation

Side products like 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone (positional isomer) may form if reaction temperatures exceed 100°C. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert it into different reduced forms of pyrazole.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer and Antiviral Activity

Recent studies have demonstrated that derivatives of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone exhibit promising anticancer properties. For instance, several compounds synthesized from this base structure were screened for their efficacy against various human tumor cell lines, showing significant activity against Hepatitis C virus (HCV) and other cancer types . The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell survival.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that certain derivatives possess moderate to strong antibacterial effects compared to established antibiotics like ciprofloxacin . The structural modifications around the pyrazole ring enhance its interaction with microbial targets, leading to increased efficacy.

Agricultural Applications

Pesticidal Activity

Compounds derived from this compound have been explored for their potential as agrochemicals. Their ability to act as effective fungicides and insecticides makes them valuable in crop protection strategies. Studies have shown that these compounds can disrupt key biological processes in pests and pathogens, contributing to their effectiveness in agricultural settings .

Material Science

Synthesis of Novel Materials

The unique chemical structure of this compound allows for its use in synthesizing novel materials with tailored properties. For example, it can be utilized in the development of polymers and composites that exhibit enhanced thermal stability and mechanical strength. The incorporation of pyrazole derivatives into polymer matrices can lead to materials suitable for high-performance applications .

Chemical Synthesis

Reactivity and Derivative Formation

The compound serves as a versatile building block in organic synthesis. Its reactivity allows for the formation of various derivatives through reactions such as acylation and condensation with other functional groups. This versatility is crucial for developing new pharmaceuticals and agrochemicals with improved efficacy and specificity .

Case Studies

Mechanism of Action

The mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Analogous Pyrazole Derivatives

Substituent Effects on Physicochemical Properties

Table 1: Structural and Physical Properties of Selected Pyrazole Derivatives

Key Observations:

- Electron-Withdrawing Groups (EWGs): Derivatives with nitro (e.g., ) or bromo ( ) substituents exhibit higher melting points and enhanced stability due to increased intermolecular interactions (e.g., dipole-dipole, π-stacking).

- Halogen Effects: Fluorine substitution ( ) improves lipophilicity and metabolic stability, critical for pharmacokinetic optimization.

- Aryl vs. Alkyl Substituents: The parent compound’s phenyl group ( ) provides a balance between solubility and reactivity, whereas bulkier aryl groups (e.g., 4-nitrophenyl diazenyl in ) reduce solubility but enhance binding affinity in biological systems.

Structural Insights from Crystallography

- Conformational Flexibility: Pyrazoline derivatives (e.g., ) with a saturated 4,5-dihydro-1H-pyrazole ring adopt a planar conformation, enhancing π-π stacking in crystal lattices.

- Intermolecular Interactions: Halogenated analogs (e.g., ) display C–H···F and Br···π interactions, stabilizing their crystal structures and influencing solubility.

Biological Activity

1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

This compound features a five-membered pyrazole ring with two adjacent nitrogen atoms and a ketone functional group. Its molecular formula is with a molecular weight of approximately 138.17 g/mol. The presence of the 3,5-dimethyl substitution on the pyrazole ring enhances its reactivity and biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported that certain derivatives of this compound showed IC50 values as low as 5.13 µM against C6 glioma cells, outperforming the established chemotherapeutic agent 5-fluorouracil (IC50 = 8.34 µM) . The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives are known to exhibit varying degrees of antibacterial and antifungal activities. While specific data on this compound's antimicrobial efficacy is still emerging, its structural analogs have shown promise in inhibiting microbial growth .

Anti-inflammatory Effects

In addition to its cytotoxic and antimicrobial properties, there is evidence suggesting that this compound may possess anti-inflammatory effects. Pyrazole derivatives are frequently studied for their ability to modulate inflammatory pathways, which could make them candidates for treating inflammatory diseases .

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cancer progression and inflammation. Further research is needed to elucidate these interactions and their implications in therapeutic contexts .

Table: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | IC50 = 5.13 µM in C6 glioma cells | |

| Antimicrobial | Potential activity against various strains | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Study: Cytotoxicity Evaluation

A recent study synthesized several oxime ether derivatives of this compound to evaluate their cytotoxic effects. Compound 5f was notably effective in inducing apoptosis in C6 glioma cells while sparing healthy L929 cells from toxicity . Flow cytometry analysis confirmed that the mechanism involved cell cycle arrest at the G0/G1 phase.

Q & A

Q. What are the common synthetic routes for preparing 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone, and how can reaction conditions be optimized?

Acylation of 3,5-dimethyl-1H-pyrazole using acetyl chloride in the presence of a solid acid catalyst (e.g., SiO₂-H₂SO₄) is a standard method. Reaction optimization involves controlling stoichiometry (1.2 equiv acetyl chloride), temperature (100°C), and catalyst loading to achieve yields up to 79% . Alternative routes may employ Friedel-Crafts acylation or microwave-assisted synthesis for faster kinetics. Key parameters to monitor include reaction time, solvent selection, and purification techniques (e.g., DCM extraction).

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

- IR spectroscopy : Detects C=O (1646 cm⁻¹) and C=N (1597 cm⁻¹) stretching vibrations .

- ¹H/¹³C NMR : Identifies methyl groups (δ ~2.5 ppm for CH₃) and pyrazole ring protons (δ ~5.5–7.5 ppm) .

- Mass spectrometry : Exact mass (e.g., 246.081 g/mol via HRMS) confirms molecular formula .

- Elemental analysis : Validates purity (>95%) by matching calculated and observed C/H/N ratios .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Use PPE: gloves, protective clothing, and goggles to avoid skin/eye contact .

- Conduct reactions in fume hoods to mitigate inhalation risks (H333 hazard) .

- Dispose of waste via certified biohazard services to prevent environmental contamination .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in derivatives of this compound?

X-ray crystallography with programs like SHELXL refines bond lengths, angles, and torsion angles. For example, monoclinic crystals (space group P2₁/c) of a derivative showed:

| Parameter | Value |

|---|---|

| a (Å) | 5.3937 |

| b (Å) | 20.237 |

| β (°) | 95.144 |

| R factor | 0.041 |

| This method clarifies regioselectivity in substitution patterns and validates hydrogen bonding networks . |

Q. What strategies improve regioselectivity during functionalization of the pyrazole ring in this compound?

Q. How can computational methods predict the bioactivity of this compound derivatives?

- Molecular docking : Screen against target proteins (e.g., enzymes) using software like AutoDock Vina.

- QSAR models : Correlate substituent electronic effects (Hammett σ) with antimicrobial or DPPH scavenging activities .

- ADMET profiling : Predict pharmacokinetics (e.g., LogP) to prioritize compounds for in vitro testing .

Q. What analytical techniques address contradictions in purity assessments for this compound?

- HPLC-DAD : Quantify impurities using reverse-phase columns (C18) and UV detection at 254 nm.

- TGA/DSC : Monitor thermal stability (decomposition >200°C) to detect solvent residues or polymorphs .

- ¹H NMR integration : Compare peak areas of target compound vs. byproducts (e.g., unreacted precursors) .

Methodological Considerations

Q. How to optimize reaction workup for high-purity isolation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.